Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone
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Overview
Description
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is an organic compound belonging to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a biphenyl structure with a methyl group at the 2’ position and a sulfonyl group at the 4-yl position. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, are often employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated biphenyls, nitro biphenyls
Scientific Research Applications
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4’-methyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-ethyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-methyl[1,1’-biphenyl]-3-yl sulfone
Uniqueness
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is unique due to the specific positioning of the methyl and sulfonyl groups, which imparts distinct chemical reactivity and physical properties. This unique arrangement allows for selective interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C14H14O2S/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)17(2,15)16/h3-10H,1-2H3 |
InChI Key |
JZOTWJCMNIXIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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